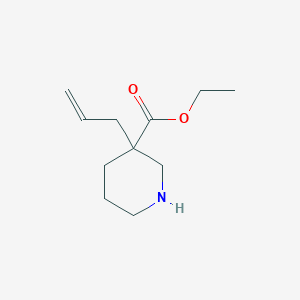

Ethyl 3-allylpiperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-allylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 170843-46-6 . It has a molecular weight of 197.28 . It is in liquid form .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 197.28 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds Ethyl 3-allylpiperidine-3-carboxylate serves as a precursor in the synthesis of complex organic molecules. For instance, it plays a role in the preparation of esters through reactions involving quaternary phosphonium salts, highlighting its utility in organic synthesis and the development of new synthetic methodologies (Mitsunobu & Yamada, 1967). Additionally, this compound is involved in phosphine-catalyzed annulation reactions, further demonstrating its versatility in the formation of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Biological Activities Research into the biological activities of derivatives of this compound has uncovered potential therapeutic applications. For example, certain derivatives have shown antibacterial and antitubercular activities, highlighting their potential as leads for developing new antibiotics (Sekhar et al., 2020). This demonstrates the compound's utility not only in chemical synthesis but also in medicinal chemistry and drug discovery efforts.

Chemical Mechanisms and Catalysis this compound is also significant in studies focused on understanding chemical mechanisms and catalysis. Investigations into the catalytic carboxylation of olefins, for instance, have explored the use of related structures to facilitate reactions with CO2, offering insights into sustainable chemistry practices (Jevtovikj et al., 2015).

Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, derivatives of this compound contribute to the development of innovative materials. For example, studies on carboxylate-ended poly(ethylene glycol) macromonomers, such as allylpolyethoxy carboxylate, have implications for inhibiting calcium phosphate and calcium sulfate, with potential applications in water treatment and other industrial processes (Fu et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the future directions of Ethyl 3-allylpiperidine-3-carboxylate and other piperidine derivatives could involve further exploration of their potential applications in pharmaceuticals .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include ethyl 3-allylpiperidine-3-carboxylate, have been found to possess various biological activities . They have been observed to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of various conditions . These compounds can lead to inhibition of cell migration and help in cell cycle arrest, which inhibits the survivability of certain cells .

Biochemical Pathways

For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Result of Action

Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest . This can potentially inhibit the survivability of certain cells.

Eigenschaften

IUPAC Name |

ethyl 3-prop-2-enylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h3,12H,1,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRAKZKJOKCEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2961327.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)